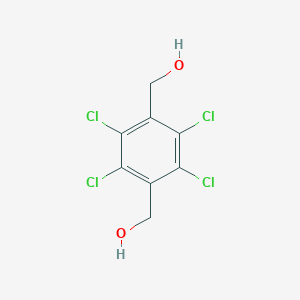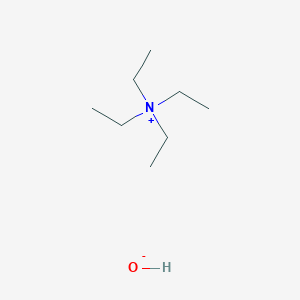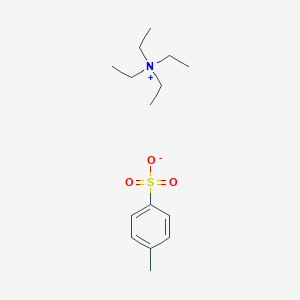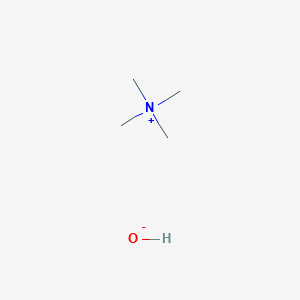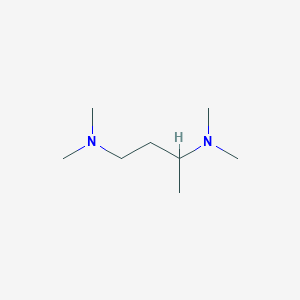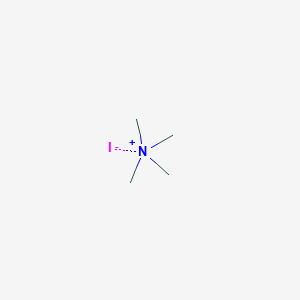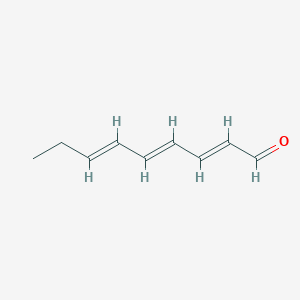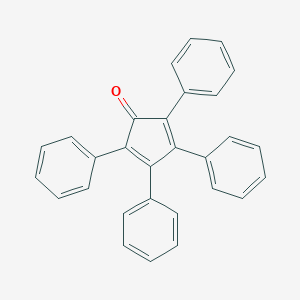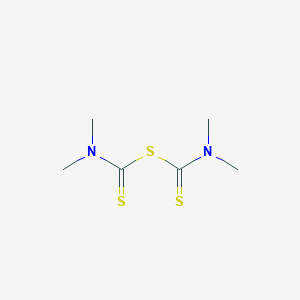
Tridecyl phosphite
Overview
Description
Tridecyl phosphite is a chemical compound with the molecular formula C30H63O3P . It has an average mass of 502.793 Da and a monoisotopic mass of 502.451477 Da . It is used on a large scale for the stabilization of polymers against degradation during processing and long-term applications .
Molecular Structure Analysis
The molecular structure of Tridecyl phosphite consists of 30 carbon atoms, 63 hydrogen atoms, 3 oxygen atoms, and 1 phosphorus atom . The linear formula for Tris(tridecyl) phosphite is (C13H27O)3P .Chemical Reactions Analysis
Phosphite esters, including Tridecyl phosphite, are known to participate in various chemical reactions. They are particularly involved in the generation of highly reactive phosphorus radicals and their involvement in practically significant synthesis reactions, primarily the formation of phosphorus–carbon bonds .Physical And Chemical Properties Analysis
Tridecyl phosphite is a water-white liquid with a decyl alcohol odor . It has a density of 0.89 g/mL at 25 °C . The refractive index n20/D is 1.461 (lit.) .Scientific Research Applications
1. Polymer Stabilization Tridecyl phosphite is used in the stabilization of poly(vinyl chloride) with metal soaps, particularly cadmium and zinc stearates. It aids in reducing the rate of hydrochloric acid evolution during the thermal degradation of poly(vinyl chloride), thereby improving the polymer's stability under nitrogen at high temperatures (Hybart & Rowley, 1972).
2. Resistance in Stored Product Pests Research on phosphine resistance in grain pest species, specifically Tribolium castaneum and Rhyzopertha dominica, from stored wheat in Oklahoma has revealed significant findings. Phosphine, or hydrogen phosphide (PH3), is commonly used as an insecticide, and the study showed substantial increases in phosphine resistance in these pests (Opit et al., 2012).
3. Enhancement of Lithium-Ion Batteries Tridecyl phosphite derivatives, particularly Tris(trimethylsilyl) phosphite (TMSP), have been studied for their role in enhancing the performance of lithium-ion batteries. TMSP has been demonstrated to significantly improve the cyclic stability and rate capability of lithium nickel cobalt manganese oxide cathodes (Mai et al., 2014).
4. Agricultural Applications In agriculture, phosphite-based formulations, including those derived from tridecyl phosphite, are used to improve crop production. They act as plant biostimulants, enhancing growth and development while also serving as biocontrol agents against certain pathogens (Formisano et al., 2021). Furthermore, phosphite has shown potential as a biostimulant to enhance plant performance in limiting environments and against various plant pathogens (Trejo-Téllez & Gómez-Merino, 2018).
5. Analysis of Antioxidants in Polymers Tridecyl phosphite is also involved in the analysis of antioxidants in polymers. Techniques like liquid chromatography and mass spectrometry are employed to study radiolysis products from irradiated polyethylene resins containing antioxidants such as tridecyl phosphite (Celiz et al., 2019).
6. Impact on Plant Pathogens The effect of phosphite on controlling plant pathogens, such as Xanthomonas oryzae pv. oryzae and Pyricularia grisea, has been assessed. Transcriptome studies reveal that phosphite treatment results in a variety of differentially expressed genes associated with plant defense mechanisms (Huang et al., 2020).
properties
IUPAC Name |
tris-decyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H63O3P/c1-4-7-10-13-16-19-22-25-28-31-34(32-29-26-23-20-17-14-11-8-5-2)33-30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBLOZGVRHAYGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOP(OCCCCCCCCCC)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H63O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863060 | |
| Record name | Phosphorous acid, tris(decyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tridecyl phosphite | |
CAS RN |
2929-86-4 | |
| Record name | Tridecyl phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2929-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorous acid, tris(decyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorous acid, tris(decyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorous acid, tris(decyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



